molecular formula C12H15ClN2O2 B7518729 N-(2-Methoxy-5-chlorophenyl)-L-prolinamide

N-(2-Methoxy-5-chlorophenyl)-L-prolinamide

Cat. No.: B7518729
M. Wt: 254.71 g/mol
InChI Key: PIYBUPKSTUSLKT-VIFPVBQESA-N
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Description

N-(2-Methoxy-5-chlorophenyl)-L-prolinamide is an organic compound characterized by the presence of a methoxy group and a chlorine atom attached to a phenyl ring, which is further connected to an L-prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-chlorophenyl)-L-prolinamide typically involves the reaction of 2-methoxy-5-chloroaniline with L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-chlorophenyl)-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-(2-Methoxy-5-chlorophenyl)-L-prolinamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding in biological systems.

    Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-chlorophenyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The L-prolinamide moiety may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-chlorophenyl)acetamide
  • N-(2-Methoxy-5-chlorophenyl)benzamide
  • N-(2-Methoxy-5-chlorophenyl)thiourea

Uniqueness

N-(2-Methoxy-5-chlorophenyl)-L-prolinamide is unique due to the presence of the L-prolinamide moiety, which can impart specific stereochemical properties and influence the compound’s biological activity. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

(2S)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-12(16)9-3-2-6-14-9/h4-5,7,9,14H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYBUPKSTUSLKT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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